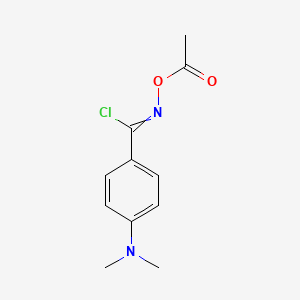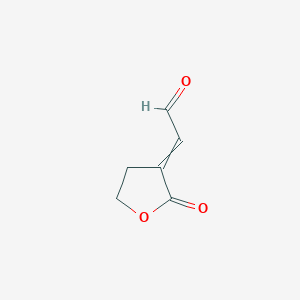
(2-Oxooxolan-3-ylidene)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is characterized by a furan ring with an aldehyde group attached, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of (2-Oxooxolan-3-ylidene)acetaldehyde can be achieved through various synthetic routes. One common method involves the oxidation of tetrahydrofuran derivatives. For instance, the oxidation of tetrahydro-3-furanyl alcohol using mild oxidizing agents like pyridinium chlorochromate (PCC) can yield this compound .
Industrial Production Methods: In an industrial setting, the compound can be produced through the hydroformylation of furan derivatives. This process involves the addition of a formyl group to the furan ring under high pressure and temperature conditions, using catalysts such as rhodium complexes .
Analyse Des Réactions Chimiques
Types of Reactions: (2-Oxooxolan-3-ylidene)acetaldehyde undergoes several types of chemical reactions, including:
Substitution: The furan ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, PCC
Reduction: NaBH4, LiAlH4
Substitution: Electrophiles like halogens (e.g., bromine, chlorine)
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Halogenated furans
Applications De Recherche Scientifique
(2-Oxooxolan-3-ylidene)acetaldehyde has significant potential in various fields, including:
Mécanisme D'action
The mechanism of action of (2-Oxooxolan-3-ylidene)acetaldehyde involves its reactivity as an aldehyde. The carbonyl group in the aldehyde is highly reactive, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions, including nucleophilic addition and condensation reactions . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Tetrahydrofuran (THF): A precursor in the synthesis of (2-Oxooxolan-3-ylidene)acetaldehyde.
Furfural: Another furan derivative with an aldehyde group, used in similar applications.
Uniqueness: this compound is unique due to its specific structure, which combines the reactivity of an aldehyde with the stability of a furan ring. This combination makes it a valuable intermediate in organic synthesis and various industrial applications .
Propriétés
Numéro CAS |
61203-05-2 |
|---|---|
Formule moléculaire |
C6H6O3 |
Poids moléculaire |
126.11 g/mol |
Nom IUPAC |
2-(2-oxooxolan-3-ylidene)acetaldehyde |
InChI |
InChI=1S/C6H6O3/c7-3-1-5-2-4-9-6(5)8/h1,3H,2,4H2 |
Clé InChI |
UFQGMUYLSXPZNC-UHFFFAOYSA-N |
SMILES canonique |
C1COC(=O)C1=CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


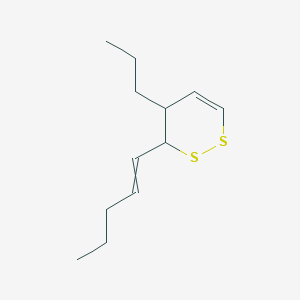
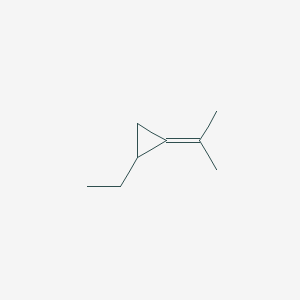
![4,4'-[(E)-Diazenediyl]bis(2-chlorobenzoic acid)](/img/structure/B14585369.png)
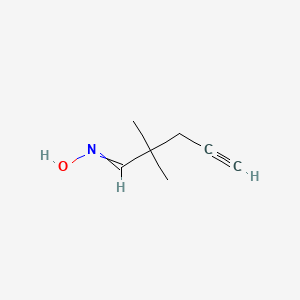
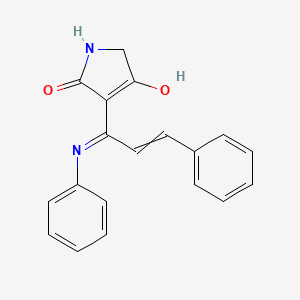
![N-[4-(2-Nitrophenyl)but-3-en-2-ylidene]hydroxylamine](/img/structure/B14585377.png)
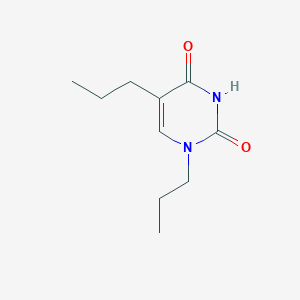
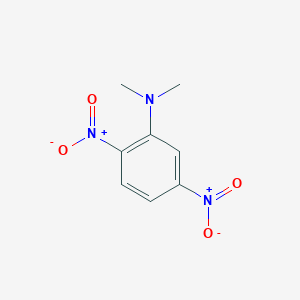
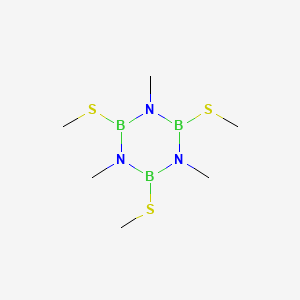
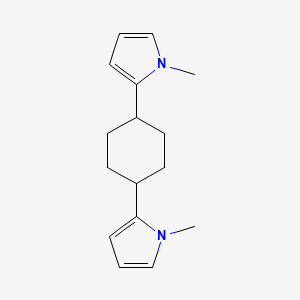
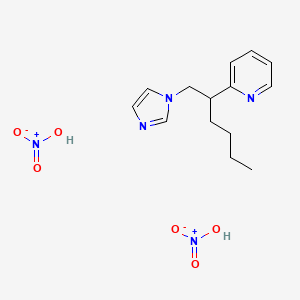
![N-[(3,4-Dimethoxyphenyl)methyl]-N'-(3-hydroxypropyl)thiourea](/img/structure/B14585401.png)
